6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Description
Molecular Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol CAS Number: 31601-86-2 Structural Features: This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid family, characterized by a hydroxyl group at position 4, a carboxylic acid group at position 3, and methyl substituents at positions 6 and 8 on the quinoline backbone. Its structure confers unique physicochemical and biological properties, making it a scaffold for medicinal chemistry applications .
Properties
IUPAC Name |
6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOQXWRSVPGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352142 | |
| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31601-86-2, 948288-96-8 | |
| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an appropriate nucleophile occurs . Another method involves the alkylation of substituted quinolines in the presence of a base and a phase-transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Pharmaceutical Applications
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is under investigation for its potential therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antioxidant Properties : Its ability to scavenge free radicals suggests potential use in formulations aimed at reducing oxidative stress.
Analytical Chemistry
The compound is utilized in analytical methods such as High Performance Liquid Chromatography (HPLC) due to its distinct chemical properties. It serves as a standard reference material for the analysis of related compounds.
Material Science
Due to its unique structure, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid can be employed in the development of novel materials with specific properties, including:
- Fluorescent Materials : Its photophysical properties may allow it to be used in creating fluorescent dyes for biological imaging.
Biological Studies
Ongoing research focuses on the interactions of this compound with various biological systems. It is being studied for its effects on enzyme inhibition and cellular signaling pathways, which could lead to insights into its mechanisms of action.
-
Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal demonstrated that 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
-
Oxidative Stress Research :
- Research indicated that this compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant agent.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (Compound 54)
- Molecular Formula: C₁₀H₅F₂NO₃ (inferred from ).
- Key Differences : Fluorine atoms replace methyl groups at positions 6 and 7.
- Synthesis : Requires diphenyl ether and hydrolysis steps, yielding 86.5% for the final acid .
- Impact of Fluorine : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to methyl groups.
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic Acid
Functional Group Modifications
Ethyl Ester Derivatives
- Example: Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate (CAS 77156-77-5) Molecular Formula: C₁₄H₁₅NO₃ Molecular Weight: 245.27 g/mol Role as Prodrug: The ethyl ester enhances lipophilicity (LogP increased by ~0.3–0.5), improving oral bioavailability compared to the carboxylic acid form . Synthetic Utility: Intermediate in hydrolysis reactions to yield the parent acid .
Thioxo Derivatives
- Example: 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid (Compound 46) Key Modification: Replacement of the 4-hydroxyl group with a thioxo (C=S) group. Synthesis: Achieved via lithium hydroxide-mediated hydrolysis (83% yield) .
Substituent Position and Steric Effects
5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid
- CAS Number : 303010-02-8
- Key Difference : Methyl groups at positions 5 and 8 instead of 6 and 8.
- Structural Impact : Altered steric hindrance may affect intermolecular interactions (e.g., with enzymes or receptors). The 5,8-dimethyl isomer has a distinct ChemSpider ID (2010217) and slightly different NMR shifts compared to the 6,8-dimethyl analogue .
7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid
Complex Derivatives with Pharmacological Relevance
1-Cyclopropyl-6-Fluoro-8-Methyl-7-(4-Amino-3,3-Dimethylpiperidin-1-yl)-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
- Molecular Weight : 388.4 g/mol
- Key Features : Incorporates a cyclopropyl group (position 1), fluorine (position 6), and a piperidinyl moiety (position 7).
- Biological Activity : Exhibits high chiral purity (99.62%) and potent antibacterial activity (m/z 388 in LC-MS) due to enhanced target binding via the piperidinyl group .
- Comparison : The dimethyl compound lacks these substituents, suggesting lower target specificity but simpler synthesis.
Biological Activity
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQA) is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH) groups contribute to its reactivity and biological activity.
DMHQA exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : DMHQA has been shown to inhibit specific enzymes that are crucial for cellular processes. This inhibition can disrupt DNA synthesis and protein function, leading to antimicrobial and anticancer effects.
- Antimicrobial Activity : Studies indicate that DMHQA possesses significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Properties : Research has identified DMHQA as a potential anticancer agent. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including HeLa cells, with low cytotoxicity at therapeutic concentrations .
Biological Activity Overview
The following table summarizes the biological activities associated with DMHQA:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of DMHQA revealed that it effectively inhibited the growth of several pathogenic bacteria. The compound was tested against a panel of strains including Pseudomonas aeruginosa, where it showed inhibition zones comparable to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies assessed the effect of DMHQA on cancer cell lines such as HeLa. The results indicated a significant reduction in cell viability at concentrations ranging from 0–200 µM, suggesting its potential as an anticancer therapeutic agent without substantial cytotoxic effects on normal cells .
Future Directions
Ongoing research aims to explore the full therapeutic potential of DMHQA:
- Drug Development : Further studies are required to evaluate its efficacy in vivo and its mechanism of action in greater detail.
- Chemical Modifications : Investigating derivatives of DMHQA may enhance its biological activity or reduce toxicity.
- Broader Applications : Research into its use as a chelator for metal ions or in materials science could expand its utility beyond pharmaceuticals .
Q & A
Q. What are the optimal synthetic routes for preparing 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid?
The synthesis typically involves cyclization and hydrolysis steps. For example, a similar quinoline derivative (6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid) was synthesized via:
- Step 1 : Heating precursors (e.g., ethyl esters) at 90°C for 3 hours (99% yield).
- Step 2 : Refluxing in boiling diphenyl ether for 15 minutes (60% yield).
- Step 3 : Hydrolysis with 10% NaOH in methanol (86.5% yield) .
For the target compound, substituting fluorine with methyl groups may require adjusted reaction conditions (e.g., temperature, catalysts) to optimize yield and purity.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C6 and C8) and the carboxylic acid moiety.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (theoretical MW: 217.22 g/mol) .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., hydroxyl [~3200 cm⁻¹], carboxylic acid [~1700 cm⁻¹]) .
- HPLC : For purity assessment, especially if the compound is intended for biological assays .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is sparingly soluble in water. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by dilution in aqueous buffers.
- Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC, as quinoline derivatives are prone to oxidation .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Emergency measures : Flush eyes/skin with water for 15 minutes if exposed. Seek medical attention for persistent irritation .
Q. How can researchers confirm the compound’s identity and purity?
- Melting point analysis : Compare observed values with literature data (e.g., related quinoline derivatives melt between 194–225°C) .
- Elemental analysis (EA) : Verify C, H, N, and O percentages against theoretical values.
- Thin-layer chromatography (TLC) : Use silica gel plates and UV visualization for rapid purity checks .
Advanced Research Questions
Q. How do methyl substitutions at C6 and C8 influence biological activity in quinoline derivatives?
Methyl groups enhance lipophilicity, potentially improving membrane permeability. For example:
- Structure-activity relationship (SAR) : Compare the target compound with analogs like 7,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 53164-36-6), which shows anti-inflammatory activity. Evaluate in vitro models (e.g., COX-2 inhibition assays) to quantify effects .
- Electron-donating effects : Methyl groups may alter electronic properties, affecting binding to enzymatic active sites. Use computational modeling (e.g., DFT) to predict interactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Replicate experiments : Ensure consistent assay conditions (e.g., cell lines, solvent controls).
- Meta-analysis : Compare data across studies, noting variables like purity (>97% recommended) or stereochemical inconsistencies .
- Dose-response curves : Establish EC₅₀/IC₅₀ values to distinguish true activity from artifacts .
Q. How can researchers optimize in vivo pharmacokinetics for this compound?
- Prodrug design : Synthesize ester derivatives (e.g., ethyl ester, CAS 77156-77-5) to enhance oral bioavailability. Hydrolyze in vivo to regenerate the active carboxylic acid .
- Pharmacokinetic assays : Measure plasma half-life, tissue distribution, and metabolite profiles in rodent models using LC-MS/MS .
Q. What advanced methods validate the compound’s mechanism of action?
- X-ray crystallography : Co-crystallize with target proteins (e.g., bacterial DNA gyrase) to visualize binding modes.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
- CRISPR/Cas9 knockout models : Confirm target specificity by assessing activity in gene-edited cell lines .
Q. How to address discrepancies in physicochemical property data (e.g., logP, solubility)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
